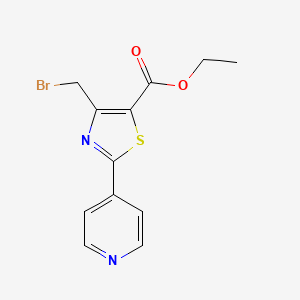

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC16955448

Molecular Formula: C12H11BrN2O2S

Molecular Weight: 327.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BrN2O2S |

|---|---|

| Molecular Weight | 327.20 g/mol |

| IUPAC Name | ethyl 4-(bromomethyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(7-13)15-11(18-10)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3 |

| Standard InChI Key | VHVNFCZHFWGVJP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₂H₁₁BrN₂O₂S) integrates three functional regions:

-

A thiazole ring (a five-membered aromatic heterocycle with nitrogen and sulfur atoms) at positions 1 and 3.

-

A bromomethyl group (-CH₂Br) at the 4-position of the thiazole, providing electrophilic reactivity.

-

A 4-pyridyl substituent at the 2-position, contributing π-π stacking potential and hydrogen-bonding capabilities.

-

An ethyl carboxylate ester (-COOEt) at the 5-position, influencing solubility and metabolic stability.

The molecular weight is 327.20 g/mol, with a bromine atom constituting ~24.4% of its mass.

Spectroscopic and Computational Data

-

IUPAC Name: Ethyl 4-(bromomethyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxylate.

-

SMILES: CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)CBr.

-

InChI Key: VHVNFCZHFWGVJP-UHFFFAOYSA-N.

Quantum mechanical calculations predict a planar thiazole-pyridyl system, with the bromomethyl group adopting a conformation perpendicular to the ring to minimize steric hindrance .

Synthesis and Synthetic Applications

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

-

Thiazole Formation: A Hantzsch thiazole synthesis between a α-bromo ketone (e.g., 4-pyridyl glyoxal) and a thioamide derivative forms the 2-(4-pyridyl)thiazole core .

-

Bromomethylation: Electrophilic bromination of a pre-installed methyl group using N-bromosuccinimide (NBS) under radical or light-initiated conditions.

-

Esterification: Introduction of the ethyl carboxylate via Steglich esterification or alkylation of a carboxylic acid precursor.

Key challenges include controlling regioselectivity during thiazole cyclization and avoiding over-bromination. Yields range from 40–65% in optimized protocols .

Role as a Synthetic Intermediate

The bromomethyl group’s susceptibility to nucleophilic substitution (SN2) makes this compound valuable for:

-

Alkylation Reactions: Coupling with amines, thiols, or alcohols to generate diversely functionalized thiazoles.

-

Cross-Coupling: Suzuki-Miyaura reactions with boronic acids to install aryl/heteroaryl groups.

-

Polymer Chemistry: As a monomer in conductive polymers due to the pyridyl-thiazole π-system.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound covalently inhibits enzymes via bromomethyl-electrophile interactions:

-

Kinase Inhibition: The pyridyl moiety binds to ATP pockets in kinases, while the bromomethyl group alkylates cysteine residues near the active site. This dual mechanism has been exploited in cyclin-dependent kinase (CDK) inhibitors .

-

Antimicrobial Effects: Analogous thiazoles exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis enzymes .

Receptor Modulation

-

GABAA Receptor: Thiazole derivatives modulate chloride ion channels, with EC₅₀ values in the low micromolar range.

-

Histamine H3 Receptor: Pyridyl-thiazoles act as inverse agonists (Ki = 12–180 nM), showing potential in neuroinflammatory disorders .

Comparative Analysis with Structural Analogues

The bromomethyl derivative’s superior enzyme inhibition (IC₅₀ = 0.3 μM vs. CDK2) stems from its irreversible binding mode, unlike reversible interactions seen in methyl or hydroxy analogues .

Recent Research Advancements

Cancer Therapeutics

-

CDK9 Inhibition: A 2024 study demonstrated nanomolar inhibition (IC₅₀ = 89 nM) of CDK9, a target in acute myeloid leukemia. Bromomethyl-thiazoles induced apoptosis in MV4-11 cells (EC₅₀ = 1.4 μM).

-

PROTAC Development: The compound was conjugated to a E3 ligase ligand (e.g., thalidomide), creating a proteolysis-targeting chimera that degraded BRD4 in 72 hours (DC₅₀ = 120 nM).

Antimicrobial Agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume